Superior Intrinsic Potency: Ki of 200 pM vs. Ac-YVAD-CHO (0.76 nM) Against Human Recombinant Caspase-1
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal demonstrates approximately 3.8-fold higher potency for human recombinant caspase-1 compared to its non-methylated analog Ac-YVAD-CHO, as measured by equilibrium inhibition constant (Ki) [1].
| Evidence Dimension | Inhibitory potency (Ki) against human recombinant caspase-1 |
|---|---|
| Target Compound Data | Ki = 200 pM (0.2 nM) |
| Comparator Or Baseline | Ac-YVAD-CHO (CAS 143313-51-3): Ki = 0.76 nM |
| Quantified Difference | Target is ~3.8-fold more potent (0.2 nM vs. 0.76 nM) |
| Conditions | In vitro enzyme inhibition assay using human recombinant caspase-1 |
Why This Matters
Higher intrinsic potency enables the use of lower inhibitor concentrations in cell-based and in vivo assays, reducing the likelihood of off-target effects and compound-specific toxicity while maintaining target engagement.
- [1] Cayman Chemical. (n.d.). Ac-YVAD-CHO. Product No. 10016. Ki = 0.76 nM for human recombinant caspase-1. View Source
